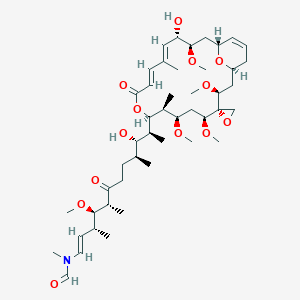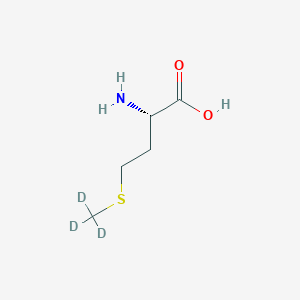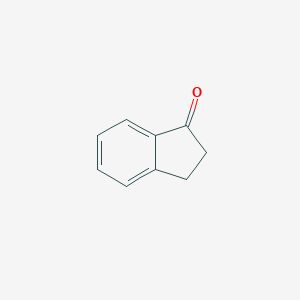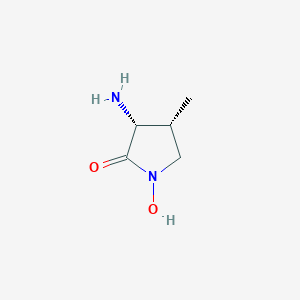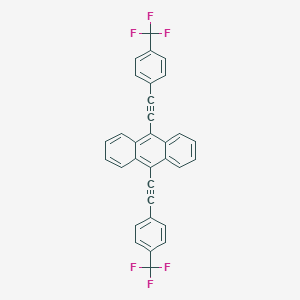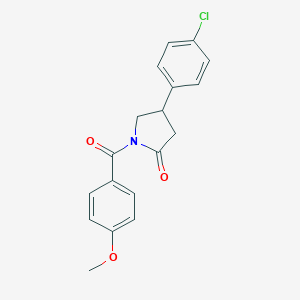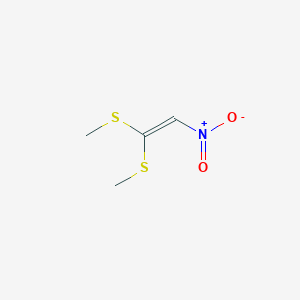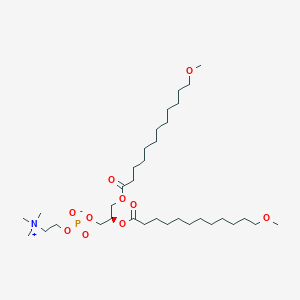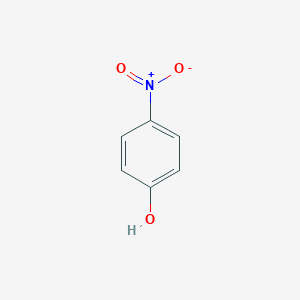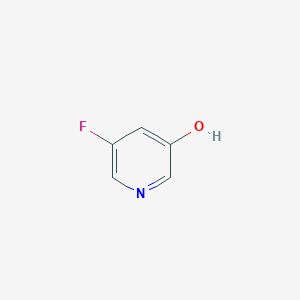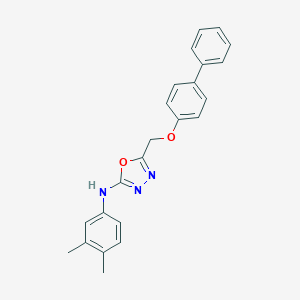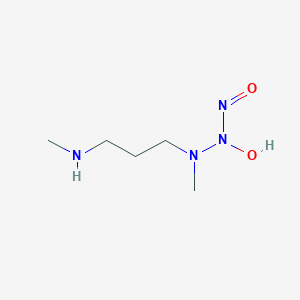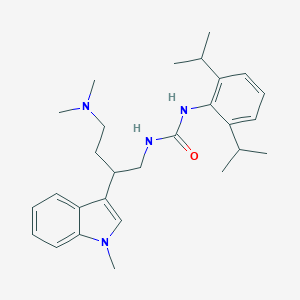![molecular formula C38H50N2O15 B140101 2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate CAS No. 133573-77-0](/img/structure/B140101.png)
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications. It is synthesized through the polymerization of 2-methyl-2-propenoate with 1,2-ethanediylbis(oxy-2,1-ethanediyl) and 7,7,9(or 7,9,9)-trimethyl- components. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for use in coatings, adhesives, and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- involves several steps:
Monomer Preparation: The monomers 2-methyl-2-propenoate, 1,2-ethanediylbis(oxy-2,1-ethanediyl), and 7,7,9(or 7,9,9)-trimethyl- are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to polymerization reactions under controlled conditions. This typically involves the use of radical initiators and specific temperature and pressure conditions to ensure the formation of the desired polymer.
Purification: The resulting polymer is purified through techniques such as precipitation, filtration, and drying to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired specifications.
化学反応の分析
Types of Reactions
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original polymer. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.
科学的研究の応用
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- has numerous scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to various effects. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the polymer’s interactions with other molecules.
類似化合物との比較
Similar Compounds
Poly(methyl methacrylate): A widely used polymer with similar structural features but different properties.
Poly(ethylene glycol): Known for its biocompatibility and used in medical applications.
Poly(vinyl acetate): Used in adhesives and coatings, with different mechanical properties.
Uniqueness
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is unique due to its specific combination of monomers, which imparts distinct mechanical and thermal properties. Its ability to undergo various chemical reactions and form derivatives further enhances its versatility and applicability in different fields.
特性
CAS番号 |
133573-77-0 |
|---|---|
分子式 |
C38H50N2O15 |
分子量 |
774.8 g/mol |
IUPAC名 |
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3 |
InChIキー |
NNFFJQAQCIQOAD-UHFFFAOYSA-N |
SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
正規SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
同義語 |
poly(triethylene glycol dimethacrylate-1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) copolymer TEGDMA-UDMA copolyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


